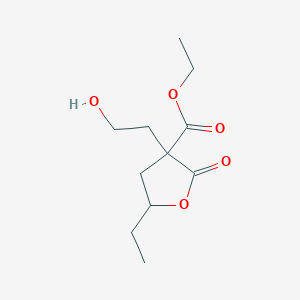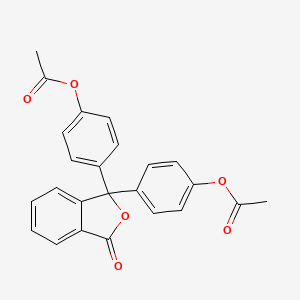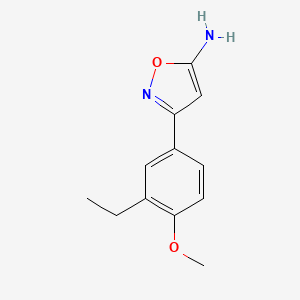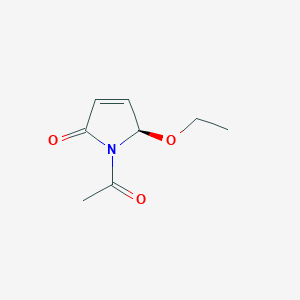
(4R,4'R)-2,2'-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a pyrazole core flanked by two oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Final Coupling: The pyrazole core and oxazole rings are then coupled under specific conditions, possibly using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings.
Reduction: Reduction reactions could target the pyrazole core or the oxazole rings.
Substitution: Various substitution reactions can occur, especially at the phenyl groups attached to the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a ligand, it would coordinate with metal ions, altering their electronic properties and catalytic activity. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Propiedades
Fórmula molecular |
C21H18N4O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyrazol-5-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H18N4O2/c1-3-7-14(8-4-1)18-12-26-20(22-18)16-11-17(25-24-16)21-23-19(13-27-21)15-9-5-2-6-10-15/h1-11,18-19H,12-13H2,(H,24,25)/t18-,19-/m0/s1 |
Clave InChI |
CSOURZVJNNVKMD-OALUTQOASA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC(=NN2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1C(N=C(O1)C2=CC(=NN2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)





![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
